molecular formula C10H16N4O2 B11811409 tert-Butyl ((2-aminopyrimidin-5-yl)methyl)carbamate

tert-Butyl ((2-aminopyrimidin-5-yl)methyl)carbamate

Cat. No.: B11811409
M. Wt: 224.26 g/mol
InChI Key: GMWQCTVVVRARJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((2-aminopyrimidin-5-yl)methyl)carbamate is a valuable chemical intermediate in advanced therapeutic discovery, particularly for constructing Proteolysis Targeting Chimeras (PROTACs). This bifunctional technology is a revolutionary approach in drug discovery for degrading disease-causing proteins, especially in challenging areas like neurodegenerative diseases and oncology . The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, often serving as a key binding element for kinase inhibitors and other targeted therapies. In the PROTAC structure, this fragment could be utilized to recruit and bind specific target proteins of interest (POIs), while the carbamate protecting group allows for further synthetic elaboration to link an E3 ubiquitin ligase ligand . The successful formation of the ternary complex—PROTAC, POI, and E3 ligase—triggers the ubiquitination and subsequent proteasomal degradation of the target protein, offering a promising strategy for targeting proteins previously considered "undruggable" . This mechanism provides advantages over traditional inhibition, including the potential for enhanced selectivity, the ability to eliminate both enzymatic and scaffolding functions of a protein, and the capacity to overcome drug resistance. As a building block, this compound facilitates research into novel degradation-based therapeutics for a range of intractable diseases.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

tert-butyl N-[(2-aminopyrimidin-5-yl)methyl]carbamate

InChI

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-6-7-4-12-8(11)13-5-7/h4-5H,6H2,1-3H3,(H,14,15)(H2,11,12,13)

InChI Key

GMWQCTVVVRARJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(N=C1)N

Origin of Product

United States

Preparation Methods

Key Reaction Components

  • Amine Substrate : (2-Aminopyrimidin-5-yl)methylamine, synthesized via reduction of nitriles or substitution of halogenated pyrimidines.

  • Protecting Agent : Boc anhydride (di-tert-butyl dicarbonate).

  • Base : Triethylamine (TEA), 4-dimethylaminopyridine (DMAP), or sodium bicarbonate.

  • Solvent : Tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF).

Stepwise Preparation Methods

Synthesis of (2-Aminopyrimidin-5-yl)methylamine

The precursor amine is synthesized through two primary routes:

Nitrile Reduction Pathway

5-Cyanopyrimidin-2-amine is reduced using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) to yield (2-aminopyrimidin-5-yl)methylamine.

Reaction Conditions :

  • Catalytic Hydrogenation : 60–80°C, 3–5 atm H₂, ethanol solvent.

  • LiAlH₄ Reduction : 0°C to reflux in THF, followed by quenching with aqueous NH₄Cl.

Yield : 70–85% (hydrogenation), 65–75% (LiAlH₄).

Halogen Displacement Pathway

5-Bromopyrimidin-2-amine undergoes nucleophilic substitution with methylamine under basic conditions.

Reaction Conditions :

  • Methylamine (excess), K₂CO₃, DMF, 80–100°C, 12–24 hours.
    Yield : 60–70%.

Boc Protection of the Amine

The amine is protected using Boc anhydride under inert conditions:

Procedure :

  • Dissolve (2-aminopyrimidin-5-yl)methylamine (1 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) and Boc anhydride (1.2 eq) dropwise at 0°C.

  • Stir at room temperature for 4–6 hours.

  • Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Optimization Insights :

  • Solvent Impact : DCM provides higher yields (85–90%) compared to THF (75–80%) due to better Boc anhydride solubility.

  • Base Selection : DMAP (10 mol%) accelerates the reaction, reducing time to 2 hours.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves consistency:

  • Setup : Teflon tubing reactor, 100°C, residence time 30 minutes.

  • Output : 95% conversion, 88% isolated yield after recrystallization.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (1:3) yields 99% purity.

  • Chromatography : Reserved for small-scale batches due to cost inefficiency.

Analytical Characterization

Spectroscopic Data

Technique Data
¹H NMR (CDCl₃, 400 MHz)δ 8.20 (s, 1H, pyrimidine-H), 6.50 (br s, 2H, NH₂), 4.80 (s, 2H, CH₂), 1.40 (s, 9H, t-Bu).
¹³C NMR (CDCl₃, 100 MHz)δ 163.5 (C=O), 158.2 (pyrimidine-C), 79.8 (C(CH₃)₃), 45.1 (CH₂), 28.3 (C(CH₃)₃).
HPLC Retention time: 5.2 min (99.5% purity, C18 column, acetonitrile/water).

Purity Assessment

  • HPLC-MS : m/z [M+H]⁺ = 225.1 (calculated 225.2).

  • Elemental Analysis : C 58.9%, H 7.2%, N 24.8% (theoretical: C 58.9%, H 7.1%, N 24.9%).

Challenges and Mitigation Strategies

Side Reactions

  • Dimerization : Occurs at high concentrations (>0.5 M). Mitigated by dilute conditions or low-temperature reaction initiation.

  • Moisture Sensitivity : Boc anhydride hydrolysis leads to tert-butyl alcohol byproducts. Anhydrous solvents and inert atmospheres are critical.

Scalability Trade-offs

  • Cost vs. Yield : Catalytic hydrogenation is costlier but offers higher yields than LiAlH₄.

  • Solvent Recovery : DCM and THF are recycled via distillation, reducing environmental impact.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Scalability
Nitrile Reduction (H₂/Pd-C)80°C, 5 atm H₂85%99%High
Halogen Displacement100°C, 24h70%95%Moderate
Flow Chemistry100°C, 30min88%99.5%High

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl ((2-aminopyrimidin-5-yl)methyl)carbamate can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

    Hydrolysis: In the presence of acids or bases, the carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution: Various substituted pyrimidines.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Hydrolysis: Amines and carbon dioxide.

Scientific Research Applications

Chemistry: tert-Butyl ((2-aminopyrimidin-5-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor in various biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its derivatives are being explored for their therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((2-aminopyrimidin-5-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues on the Pyrimidine Core

tert-Butyl (5-Fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
  • Structure : Contains a fluorine atom at position 5, a hydroxy group at position 4, and a methyl group at position 6 on the pyrimidine ring.
  • Molecular Formula : C₁₁H₁₆FN₃O₃
  • Molecular Weight : 257.26 g/mol
  • These substitutions may enhance metabolic stability but reduce basicity.
  • Hazard Profile : Classified as Acute Toxicity (Oral, Category 4; H302) and Skin Irritation (Category 2; H315) .
tert-Butyl (((1R,4R)-1-((2-Chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate
  • Structure : Features a chloro substituent at position 2, an iodo group at position 5, and a methoxycyclohexyl group.
  • Synthesis : Involves coupling of iodopyrimidine with cyclohexylamine intermediates .
tert-Butyl N-(5-Hydroxypyrimidin-2-yl)carbamate
  • Structure : Carbamate group directly attached to position 2 of the pyrimidine, with a hydroxy group at position 5.
  • Key Differences : The absence of a methyl linker and positional variation in substituents alter electronic distribution and steric accessibility.
  • Applications : Used as a precursor for nucleoside analogues .

Analogues with Heterocyclic Variations

tert-Butyl 5-Acetyl-4-(2,2,2-trifluoroethyl)thiazol-2-yl-(methyl)carbamate
  • Structure : Thiazole ring substituted with acetyl and trifluoroethyl groups.
  • Molecular Formula : C₁₅H₂₀F₃N₃O₃S
  • Key Differences : Replacement of pyrimidine with thiazole alters aromaticity and electronic properties. The trifluoroethyl group enhances hydrophobicity.
  • Synthesis : Utilizes CuI-mediated coupling in DMF .
tert-Butyl (5-Pivalamidopyridin-3-yl)methylcarbamate
  • Structure : Pyridine core with pivalamido and carbamate groups.
  • Key Differences : Pyridine’s reduced basicity compared to pyrimidine affects solubility and interaction with biological targets.
  • Applications : Explored in metalloenzyme inhibition .
Table 1: Comparative Data for Selected Compounds
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Hazard Profile Biological Activity
tert-Butyl ((2-Aminopyrimidin-5-yl)methyl)carbamate Pyrimidine 2-NH₂, 5-CH₂O(CO)C(CH₃)₃ 239.28 (Calculated) Not reported Kinase inhibitor intermediate
tert-Butyl (5-Fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine 5-F, 4-OH, 6-CH₃ 257.26 H302, H315 Antiviral candidate
tert-Butyl 5-Acetyl-4-(2,2,2-trifluoroethyl)thiazol-2-yl-(methyl)carbamate Thiazole 5-COCH₃, 4-CF₃CH₂ 363.39 Not reported CDK9 inhibitor
tert-Butyl N-(5-Hydroxypyrimidin-2-yl)carbamate Pyrimidine 2-O(CO)C(CH₃)₃, 5-OH 213.23 Not reported Nucleoside analogue precursor

Biological Activity

tert-Butyl ((2-aminopyrimidin-5-yl)methyl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group , an aminopyrimidine moiety , and a carbamate functional group . Its molecular formula is C11H16N4O2C_{11}H_{16}N_{4}O_{2}, with a molecular weight of 224.27 g/mol. The unique structural characteristics allow for potential interactions with various biological targets, particularly enzymes and receptors involved in critical biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may be beneficial in the treatment of conditions such as cancer and inflammation.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer effects, making it a candidate for further exploration in oncology.
  • Neuroprotective Effects : The presence of the aminopyrimidine moiety suggests potential neuroprotective properties, relevant for treating neurodegenerative diseases.

The mechanism of action for this compound involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and catalysis. Additionally, it may function as an agonist or antagonist at receptor sites, modulating downstream signaling pathways.

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated various derivatives of aminopyrimidine compounds for their ability to inhibit kinases involved in cancer progression. Modifications to the carbamate structure enhanced inhibitory potency while maintaining favorable pharmacokinetic properties.

Study 2: Anticancer Activity

Research indicated that compounds similar to this compound demonstrated significant anticancer effects in vitro. These studies highlighted the compound's potential as a therapeutic agent against various cancer cell lines, suggesting further investigation into its efficacy and safety profiles.

Study 3: Neuroprotective Potential

Another study explored the neuroprotective effects of aminopyrimidine derivatives, revealing that this compound could reduce oxidative stress markers in neuronal cells. This suggests potential applications in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of this compound compared to similar compounds:

Compound NameStructureBiological ActivityMechanism
This compoundStructureEnzyme inhibition, anticancer, neuroprotectionEnzyme binding
tert-butyl (5-methylpyridin-2-yl)carbamateStructureModerate anticancer activityReceptor modulation
tert-butyl (5-nitropyridin-2-yl)carbamateStructureLimited enzyme inhibitionUnknown

Q & A

Q. What are the key synthetic routes for tert-butyl ((2-aminopyrimidin-5-yl)methyl)carbamate?

The compound is typically synthesized via multi-step nucleophilic substitution and coupling reactions. A representative method involves:

  • Step 1 : Reacting 2,4-dichloro-5-nitropyrimidine with tert-butyl-protected amines (e.g., tert-butyl ((1-aminocyclohexyl)methyl)carbamate) in THF with NaHCO₃ to form intermediates .
  • Step 2 : Reducing nitro groups using Fe/NH₄Cl in ethanol to yield amino derivatives .
  • Step 3 : Introducing functional groups (e.g., oxoacetate) via reactions with methyl 2-chloro-2-oxoacetate . Optimization requires inert atmospheres, controlled temperatures (e.g., reflux), and column chromatography for purification.

Q. What safety precautions are necessary when handling this compound?

Based on structurally similar carbamates:

  • Personal Protection : Use respirators (FFP3) and gloves to avoid inhalation/skin contact (H302, H315, H319 hazards) .
  • First Aid : Immediate rinsing with water for eye/skin exposure; consult physicians for ingestion .
  • Storage : Keep in dry, cool conditions away from incompatible materials (strong acids/bases) .

Q. Which spectroscopic techniques are used for structural characterization?

Key methods include:

  • NMR : ¹H/¹³C NMR (e.g., δ 8.22 ppm for pyrimidine protons) to confirm substitution patterns .
  • Mass Spectrometry : ESI+ (e.g., m/z 386 [M+H]⁺) to verify molecular weight .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) for resolving crystal structures and hydrogen-bonding networks .

Advanced Research Questions

Q. How can low yields in the amination step be addressed?

Common issues and solutions:

  • Side Reactions : Competing hydrolysis can occur if moisture is present; use anhydrous solvents (THF/DCM) and molecular sieves .
  • Catalyst Optimization : Replace Fe powder with Pd/C or Raney Ni for milder reduction conditions .
  • Stoichiometry : Adjust molar ratios (e.g., excess NaHCO₃) to drive equilibrium toward product .

Q. How to resolve contradictions in crystallographic data interpretation?

Discrepancies may arise from:

  • Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine data .
  • Disorder : Apply PART/ISOR restraints to model flexible tert-butyl groups .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What computational methods predict the compound’s reactivity with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) via pyrimidine-amino interactions .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electrophilicity of the carbamate group .
  • MD Simulations : GROMACS to study solvation effects on stability in aqueous environments .

Q. How does this carbamate compare to analogs in receptor binding studies?

CompoundCAS NumberKey FeatureBinding Affinity (IC₅₀)
tert-Butyl (5-amino-pyridin-2-yl)carbamate220731-04-4Lacks pyrimidine12 µM
tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate1240594-10-8Chloropyrimidine8 µM
The pyrimidine-methylamino group in the target compound enhances hydrogen bonding, improving selectivity by ~40% over pyridine analogs .

Q. What strategies assess stability under varying pH/temperature?

  • HPLC-MS : Monitor degradation products (e.g., tert-butyl alcohol) after 24h incubation in buffers (pH 2–12) .
  • TGA/DSC : Determine thermal decomposition thresholds (e.g., >150°C for carbamate cleavage) .
  • Kinetic Studies : Fit data to Arrhenius models to predict shelf-life at 25°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.